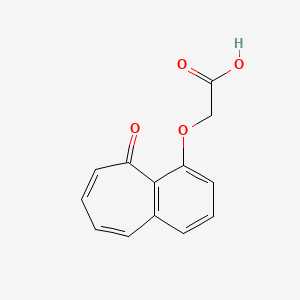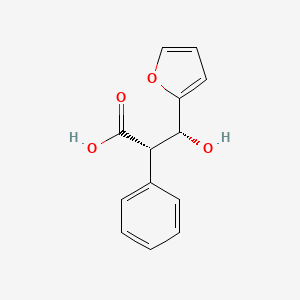
3-Methyl-5-((5-((4-methyl-5-oxo-2(5H)-furanylidene)amino)-1-naphthyl)imino)-2(5H)-furanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-5-((5-((4-methyl-5-oxo-2(5H)-furanylidene)amino)-1-naphthyl)imino)-2(5H)-furanone is a complex organic compound characterized by its unique structure, which includes a furanone core and naphthyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-((5-((4-methyl-5-oxo-2(5H)-furanylidene)amino)-1-naphthyl)imino)-2(5H)-furanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furanone Core: The furanone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Naphthyl Group: The naphthyl group is introduced via a condensation reaction with an appropriate naphthylamine derivative.
Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions, often requiring specific catalysts and reaction conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and purity. Additionally, industrial methods may employ more cost-effective reagents and catalysts to reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-((5-((4-methyl-5-oxo-2(5H)-furanylidene)amino)-1-naphthyl)imino)-2(5H)-furanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Methyl-5-((5-((4-methyl-5-oxo-2(5H)-furanylidene)amino)-1-naphthyl)imino)-2(5H)-furanone has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Methyl-5-((5-((4-methyl-5-oxo-2(5H)-furanylidene)amino)-1-naphthyl)imino)-2(5H)-furanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with essential metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-5-((5-((4-methyl-5-oxo-2(5H)-furanylidene)amino)-1-phenyl)imino)-2(5H)-furanone
- 3-Methyl-5-((5-((4-methyl-5-oxo-2(5H)-furanylidene)amino)-1-benzyl)imino)-2(5H)-furanone
Uniqueness
Compared to similar compounds, 3-Methyl-5-((5-((4-methyl-5-oxo-2(5H)-furanylidene)amino)-1-naphthyl)imino)-2(5H)-furanone stands out due to its unique naphthyl group, which may confer distinct chemical and biological properties
Properties
CAS No. |
6959-96-2 |
|---|---|
Molecular Formula |
C20H14N2O4 |
Molecular Weight |
346.3 g/mol |
IUPAC Name |
3-methyl-5-[5-[(4-methyl-5-oxofuran-2-ylidene)amino]naphthalen-1-yl]iminofuran-2-one |
InChI |
InChI=1S/C20H14N2O4/c1-11-9-17(25-19(11)23)21-15-7-3-6-14-13(15)5-4-8-16(14)22-18-10-12(2)20(24)26-18/h3-10H,1-2H3 |
InChI Key |
ZAVKPEYNHNIRKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=CC=CC3=C2C=CC=C3N=C4C=C(C(=O)O4)C)OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![N-[(5S,5aS,8aR,9R)-9-(4-hydroxy-3,5-dimethoxyphenyl)-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl]-3-fluorobenzamide](/img/structure/B15195623.png)
